Carcinoembryonic Antigen CEA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

CEA is a protein that people are born with high levels of, which decrease as they get older . Scientists first discovered CEA in 1968 when they isolated extracts of liver metastasized by colorectal cancer and also from the normal fetal digestive tract . Certain conditions, including certain types of cancer, can increase your blood CEA levels .Chemical Reactions Analysis

CEA is a type of glycoprotein involved in cell adhesion, which are produced during fetal development . The risk of diseases such as pancreatic, breast, and colon cancers increases when the level of CEAs exceeds 5 ng mL−1 in the serum/plasma .Physical And Chemical Properties Analysis

CEA is a glycoprotein, which means it is a protein with a lot of sugars added to it . It is usually produced in gastrointestinal tissue during fetal development, but the production stops before birth . Consequently, CEA is usually present at very low levels in the blood of healthy adults .Scientific Research Applications

Colorectal Cancer Marker : CEA is primarily used as a tumor marker in gastrointestinal cancers, especially colorectal malignancies. High preoperative concentrations of CEA are associated with poor prognosis. It's effective for early detection of liver metastasis in colorectal cancer patients (Duffy, 2001).

Intercellular Adhesion Molecule : CEA functions as an intercellular adhesion molecule. It mediates aggregation of cultured human colon adenocarcinoma cells and is involved in the sorting of cells in heterogeneous populations (Benchimol et al., 1989).

Role in Gene Expression and Apoptosis : The transcription factor SOX9 down-regulates CEA gene expression and induces apoptosis in colon carcinoma cells, suggesting a potential therapeutic target (Jay, Berta, & Blache, 2005).

Diagnostic Accuracy in Cancer Recurrence : Studies show varying sensitivity and specificity of CEA in detecting colorectal cancer recurrence, indicating its limited effectiveness in detecting treatable recurrences at an early stage (Sørensen et al., 2016).

CEACAMs in Cancer Progression and Metastasis : CEACAMs, a larger family of carcinoembryonic antigen-related cell adhesion molecules, play diverse roles in cancer progression, inflammation, angiogenesis, and metastasis, making them important biomarkers and therapeutic targets in various cancers (Beauchemin & Arabzadeh, 2013).

Adhesion Properties : CEA's adhesive properties may be linked to tumor progression, highlighting its potential role in cancer development (Krop‐Watorek & Lisowska, 1998).

Biosensors for CEA Detection : Advances in biosensor technology, particularly aptamer-based biosensors, provide a sensitive, selective, and cost-effective method for detecting CEA, crucial for diagnosing and monitoring various cancers (Xiang et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Emerging trends and research directions include the use of CEA in liquid biopsy and integration with other biomarkers . Liquid biopsy techniques that analyze circulating tumor markers, including CEA, show promise in cancer detection and monitoring . Combining CEA with other biomarkers enhances diagnostic accuracy and prognostic value .

properties

IUPAC Name |

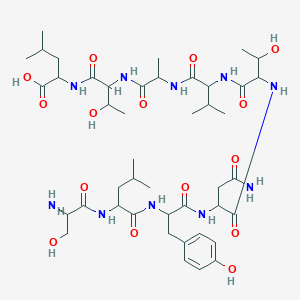

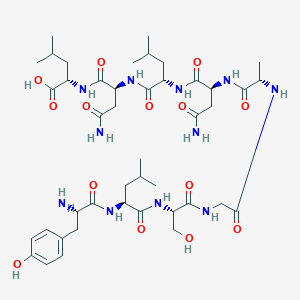

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H69N11O14/c1-20(2)12-27(50-37(61)26(44)15-24-8-10-25(56)11-9-24)40(64)54-32(19-55)38(62)47-18-35(59)48-23(7)36(60)49-29(16-33(45)57)41(65)51-28(13-21(3)4)39(63)52-30(17-34(46)58)42(66)53-31(43(67)68)14-22(5)6/h8-11,20-23,26-32,55-56H,12-19,44H2,1-7H3,(H2,45,57)(H2,46,58)(H,47,62)(H,48,59)(H,49,60)(H,50,61)(H,51,65)(H,52,63)(H,53,66)(H,54,64)(H,67,68)/t23-,26-,27-,28-,29-,30-,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHESAKNQFPFWLN-UOGODTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H69N11O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

964.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.